molecular formula C17H15ClN4O B12134275 N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B12134275
M. Wt: 326.8 g/mol
InChI Key: KCXVUBZKKGCHBV-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 5-chloropyridin-2-yl group and a 3,5-dimethyl-1H-pyrazol-1-yl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Substitution with 5-chloropyridin-2-yl Group: The benzamide core is then reacted with 5-chloropyridine under specific conditions to introduce the 5-chloropyridin-2-yl group.

    Introduction of 3,5-dimethyl-1H-pyrazol-1-yl Group: Finally, the compound is subjected to a reaction with 3,5-dimethyl-1H-pyrazole to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: shares similarities with other benzamide derivatives, such as N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide and N-(5-bromopyridin-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C17H15ClN4O/c1-11-9-12(2)22(21-11)15-6-3-13(4-7-15)17(23)20-16-8-5-14(18)10-19-16/h3-10H,1-2H3,(H,19,20,23)

InChI Key

KCXVUBZKKGCHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl)C

Origin of Product

United States

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